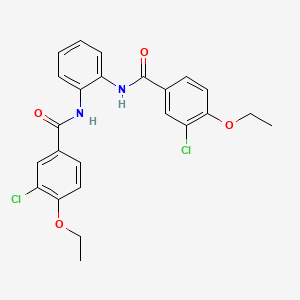![molecular formula C15H15BrClN3O3S2 B4625367 N-(2-bromophenyl)-4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4625367.png)
N-(2-bromophenyl)-4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinecarboxamide
Overview
Description
This compound belongs to the class of organic compounds known as piperazine derivatives, characterized by a piperazine ring—a six-membered ring containing two nitrogen atoms opposite each other—substituted with various functional groups. These derivatives are of interest due to their potential in various fields, including as catalysts and in material science.
Synthesis Analysis
The synthesis of piperazine derivatives typically involves nucleophilic substitution reactions, where the piperazine serves as a nucleophile attacking an electrophilic center on a substrate molecule. For instance, hyperbranched polymers can be synthesized from piperazine and divinyl sulfone without catalysts, indicating the reactivity of piperazine derivatives in forming complex structures (Yan & Gao, 2000).
Molecular Structure Analysis
Crystallography and spectroscopic techniques like NMR and IR spectroscopy are pivotal in determining the molecular structure of piperazine derivatives. For example, the crystal structure of 4-phenyl-piperazine-1-sulfonamide was determined, revealing a monoclinic system with detailed geometric parameters, showcasing the detailed molecular architecture of such compounds (Berredjem et al., 2010).
Scientific Research Applications
Enantioselective Catalysis
Research has shown that derivatives of piperazine, particularly those with specific sulfonyl and carboxamide groups, can act as highly enantioselective Lewis basic catalysts. These catalysts have demonstrated high yields and enantioselectivities in the hydrosilylation of N-aryl imines, indicating their potential in asymmetric synthesis and catalysis (Wang et al., 2006).
Adenosine Receptor Antagonists
Piperazine and its derivatives have been utilized in the development of adenosine A2B receptor antagonists. These compounds have shown subnanomolar affinity and high selectivity, offering a foundation for the development of novel therapeutics targeting adenosine receptors (Borrmann et al., 2009).
Sulfomethylation of Macrocycles
The sulfomethylation process has been applied to piperazine and various polyazamacrocycles. This technique provides a pathway to introducing methanesulfonate groups, which are instrumental in the synthesis of chelates with potential applications in medical imaging and therapy (van Westrenen & Sherry, 1992).
BACE1 Inhibitors for Alzheimer's Disease
N-(2-(Piperazin-1-yl)phenyl)arylamide derivatives, synthesized through Ugi four-component reactions, have shown potential as β-secretase (BACE1) inhibitors. These compounds could play a crucial role in the development of treatments for Alzheimer's disease, as BACE1 is a key enzyme in the formation of amyloid-beta peptides (Edraki et al., 2015).
Antifungal and Herbicidal Activities
Novel carboxamide compounds containing piperazine and arylsulfonyl moieties have exhibited significant antifungal and herbicidal activities. Their efficacy against dicotyledonous plants and fungi suggests their potential as agricultural chemicals (Wang et al., 2016).
properties
IUPAC Name |
N-(2-bromophenyl)-4-(5-chlorothiophen-2-yl)sulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClN3O3S2/c16-11-3-1-2-4-12(11)18-15(21)19-7-9-20(10-8-19)25(22,23)14-6-5-13(17)24-14/h1-6H,7-10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYUOWNYJXMIRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NC2=CC=CC=C2Br)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-4-[(5-chlorothiophen-2-yl)sulfonyl]piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4625284.png)
![N-[2-(2-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4625293.png)

![4-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile](/img/structure/B4625299.png)
![N-(2-methoxyethyl)-4-({[(phenylacetyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4625312.png)
![methyl 2-[(2-chloro-6-fluorobenzyl)thio]-1-cyclopropyl-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4625329.png)
![N-(2,6-dimethylphenyl)-2-{[4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4625338.png)
![6-methyl-3-[(2-methyl-1H-benzimidazol-1-yl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4625346.png)

![N-isopropyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4625360.png)
![N-[1-(3,4-diethoxyphenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4625374.png)

![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4625393.png)
![N-(2,5-dichlorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4625397.png)